molecular formula C19H28N2O5S B2853982 4-(diethylsulfamoyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide CAS No. 1902895-38-8

4-(diethylsulfamoyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide

Cat. No.: B2853982
CAS No.: 1902895-38-8
M. Wt: 396.5
InChI Key: FTUUFMJZZIODET-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. This compound features a benzamide core linked to a diethylsulfamoyl moiety and an octahydro-1,4-benzodioxin ring system, a scaffold recognized in scientific literature for its potential bioactivity . The structural motifs present in this molecule suggest it may be a valuable probe for investigating novel therapeutic targets. Researchers exploring inhibitors of oxidative phosphorylation (OXPHOS) may find this compound particularly relevant, as benzene-1,4-disulfonamide derivatives have been identified as potent OXPHOS inhibitors targeting Complex I, a promising strategy for targeting certain cancer subtypes . Similarly, the 1,4-benzodioxan structure is a known pharmacophore in the development of potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), an enzyme target for neurodegenerative diseases . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the compound's suitability and efficacy for their specific applications.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5S/c1-3-21(4-2)27(23,24)16-8-5-14(6-9-16)19(22)20-15-7-10-17-18(13-15)26-12-11-25-17/h5-6,8-9,15,17-18H,3-4,7,10-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUUFMJZZIODET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(diethylsulfamoyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide , also known by its chemical identifier CID 9415999, is a member of the benzenesulfonamide class and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on synthesis, mechanisms of action, and relevant case studies.

Chemical Identification

  • IUPAC Name : this compound
  • Molecular Formula : C19H22N2O5S
  • CAS Number : Not available
  • SMILES : COC1=CC=C(C=C1)S(=O)(=O)N1CCN(CC1)S(=O)(=O)C1=CC=C2OCCOC2=C1

Structural Features

The compound features a sulfonamide group attached to a benzamide structure, with an octahydro-benzodioxin moiety. This unique combination suggests potential interactions with various biological targets.

Research indicates that compounds similar to This compound may exhibit several biological activities:

  • Anticancer Activity :
    • Compounds in this class have been shown to inhibit the Sonic Hedgehog (SHH) signaling pathway, which is implicated in various cancers, including basal cell carcinoma and medulloblastoma. Inhibitors of this pathway can potentially halt tumor growth by disrupting cellular signaling crucial for cancer cell proliferation .
  • Insecticidal and Fungicidal Properties :
    • Preliminary bioassays have demonstrated that related benzamide derivatives exhibit significant larvicidal activity against mosquito larvae and fungicidal activity against various fungal strains. For instance, certain derivatives showed up to 100% larvicidal activity at concentrations as low as 10 mg/L .
  • Toxicological Profile :
    • Toxicity assessments using zebrafish models indicate that some derivatives may possess high toxicity, necessitating further structural optimization to enhance efficacy while reducing toxicity .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of SHH pathway; potential for targeting multiple cancer types
InsecticidalHigh larvicidal activity against mosquito larvae at low concentrations
FungicidalEffective against various fungi with promising EC50 values
ToxicityHigh toxicity observed in zebrafish; requires further study

Case Study: Anticancer Efficacy

A study focused on the development of piperazine derivatives revealed that compounds structurally related to This compound showed promising results in inhibiting cancer cell lines through SHH pathway antagonism. These findings suggest that modifications in the sulfonamide group could enhance the selectivity and potency against specific cancer types .

Research Findings on Insecticidal Activity

A series of benzamides were synthesized and tested for their insecticidal properties against mosquito larvae. The compound demonstrated significant larvicidal effects, indicating its potential as an environmentally friendly pesticide alternative. The structure-activity relationship (SAR) studies highlighted that modifications at the sulfonamide position could lead to increased efficacy .

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity

One of the primary applications of 4-(diethylsulfamoyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide is in the development of anticancer therapies. Studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis.

Case Study:
In a study investigating novel sulfonamide derivatives, this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines when tested in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

1.2 Antimicrobial Properties

This compound also shows promise as an antimicrobial agent. The presence of the benzamide and sulfonamide functional groups enhances its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth.

Case Study:
Research involving a series of benzamide derivatives revealed that this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus. The compound's mechanism involves disruption of bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural features:

Structural Feature Impact on Activity
Diethylsulfamoyl GroupEnhances solubility and bioavailability
Octahydro-1,4-benzodioxin CoreProvides structural rigidity and facilitates enzyme interactions
Benzamide MoietyContributes to binding affinity with target enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxin Moieties

Several benzodioxin-containing benzamide derivatives have been synthesized and studied. Key differences lie in the saturation of the benzodioxin ring and substituent patterns:

Compound Name / ID Benzodioxin Saturation Sulfonamide/Sulfamoyl Substituent Molecular Weight Key Activity/Application Reference
Target Compound Octahydro Diethylsulfamoyl ~423.5* Unknown (hypothesized immunomodulatory)
D4476 2,3-Dihydro Pyridinyl-imidazolyl 423.46 Inhibits Treg cell differentiation
NDD-713 2,3-Dihydro Cyclopropylmethoxy-methyl ~550† β1-adrenoceptor antagonist
N-[5-(5,6-Dihydro-1,4-dioxin-2-yl)-...] 5,6-Dihydro Methyl-phenylsulfamoyl ~450‡ Unspecified (structural analog)
2-(2-Chloropyridine-3-sulfonamido)-... 2,3-Dihydro Chloropyridine-sulfonamido 408.84 Building block for drug discovery

*Estimated based on formula; †Approximate value inferred from substituents; ‡Calculated from CAS data.

Key Observations:
  • Benzodioxin Saturation : The target compound’s fully saturated octahydro-1,4-benzodioxin system likely increases lipophilicity and metabolic stability compared to dihydro analogs (e.g., D4476, NDD-713), which may influence blood-brain barrier penetration .
Activity Profiles
  • D4476 : A well-characterized inhibitor of Treg cell differentiation, suggesting benzodioxin-containing benzamides may modulate immune pathways. The target compound’s distinct substituents could shift activity toward Th2 cells or other targets .
  • NDD-713/NDD-825: These β1-adrenoceptor antagonists highlight the versatility of benzodioxin-benzamide scaffolds in cardiovascular applications.

Physicochemical and ADME Properties

  • Solubility : The diethylsulfamoyl group may improve aqueous solubility relative to chloropyridine-sulfonamido derivatives (e.g., ) .
  • Metabolic Stability : The octahydro system could reduce oxidative metabolism compared to dihydro analogs, extending half-life .

Q & A

Q. Characterization Methods :

  • TLC : Monitor reaction progress (Rf values in ethyl acetate/hexane 3:7) .
  • Spectroscopy : Confirm structure via 1H^1 \text{H}-NMR (amide proton at δ 8.2–8.5 ppm) and IR (sulfonamide S=O stretch at 1150–1350 cm1^{-1}) .

Q. Table 1: Key Reaction Conditions

StepSolventCatalystTemperatureYield (%)
SulfonylationDCMPyridine0–5°C70–85
Amide CouplingDMFEDC/HOBtRT60–75

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:
Structural validation combines:

  • Spectral Analysis :
    • 13C^{13}\text{C}-NMR to confirm the benzodioxin ring (C-O-C peaks at δ 60–70 ppm) and sulfonamide group (δ 45–50 ppm) .
    • High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+^+ at m/z 439.18) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtained) .

Advanced: What reaction mechanisms govern the stability of the sulfonamide group under varying pH conditions?

Methodological Answer:
The sulfonamide group undergoes hydrolysis in acidic/basic media:

  • Acidic Conditions : Protonation of the sulfonamide nitrogen, leading to S-N bond cleavage. Monitor via 1H^1 \text{H}-NMR by tracking disappearance of δ 8.3 ppm (amide proton) .
  • Basic Conditions : Hydroxide attack at the sulfur atom, forming sulfonic acid. Use kinetic studies (UV-Vis at 260 nm) to determine rate constants .
  • Mitigation Strategies : Stabilize with non-polar solvents (e.g., DCM) and avoid prolonged exposure to extremes of pH .

Advanced: How can researchers investigate its interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC50_{50} values in vitro .
    • Perform dose-response curves with triplicate replicates to ensure statistical validity .
  • Molecular Docking :
    • Generate 3D protein models (PDB files) and simulate ligand binding using AutoDock Vina. Focus on sulfonamide-arginine interactions .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD_D) in real-time .

Advanced: What methodologies assess its environmental fate and ecotoxicological impact?

Methodological Answer:
Adopt tiered testing per OECD guidelines:

Abiotic Degradation :

  • Hydrolysis: Incubate in buffer solutions (pH 4–9) at 25°C; analyze degradation products via LC-MS .
  • Photolysis: Expose to UV light (λ = 254 nm) and track half-life using HPLC .

Biotic Degradation :

  • Soil microcosm studies with 14C^{14}\text{C}-labeled compound to monitor mineralization (CO2_2 evolution) .

Ecotoxicology :

  • Acute toxicity in Daphnia magna (48h EC50_{50}) and algal growth inhibition (72h) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) .
  • Compound Purity : Validate purity (>95%) via HPLC and LC-MS before bioassays .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets; report p-values and effect sizes .

Advanced: What strategies optimize structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Analog Synthesis : Modify the benzodioxin ring (e.g., introduce halogens) or sulfonamide substituents (e.g., cyclopropyl) .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (sulfonamide O) and hydrophobic regions .
  • ADMET Prediction : Compute logP (AlogPS) and CYP450 inhibition (SwissADME) to prioritize candidates .

Basic: What purification techniques are optimal for this compound?

Methodological Answer:

  • Liquid-Liquid Extraction : Separate from polar impurities using ethyl acetate and brine .
  • Chromatography :
    • Flash chromatography (silica gel, 40–63 μm) with gradient elution (hexane → ethyl acetate) .
    • Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) for high-purity batches (>98%) .

Advanced: How to evaluate its stability under physiological conditions?

Methodological Answer:

  • Simulated Biological Fluids :
    • Plasma stability: Incubate in human plasma (37°C, 24h); quantify parent compound via LC-MS/MS .
    • Gastric fluid: Test in 0.1N HCl (pH 1.2) to assess degradation for oral administration potential .
  • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor appearance (color change) and potency .

Advanced: Which computational tools predict its pharmacokinetic behavior?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate membrane permeation (e.g., POPC bilayers) using GROMACS .
  • PBPK Modeling : Use GastroPlus to predict absorption (Fa%) and volume of distribution (Vd_d) .
  • Metabolism Prediction : Identify likely CYP3A4/2D6 substrates with StarDrop’s MetaSite .

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